molecular formula C8H5ClF2N2S B13460484 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 2901085-13-8

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B13460484
CAS No.: 2901085-13-8
M. Wt: 234.65 g/mol
InChI Key: RTIHOOCVWCAKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine (molecular formula: C₉H₆ClF₂N₂S, molecular weight: 234.66 g/mol) is a heterocyclic compound featuring a fused thiazole-pyridine core. Its structure includes a chlorine atom at position 2, a difluoromethyl group at position 7, and a methyl group at position 5 (Figure 1). This compound is cataloged as a synthetic building block (EN300-39856283) by Enamine Ltd, indicating its utility in medicinal chemistry and drug discovery .

The thiazolo[4,5-b]pyridine scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases or DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine-3-thiol with suitable electrophiles under controlled conditions. For instance, the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in ethanol at room temperature can yield the desired thiazolo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The thiazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like zinc oxide nanoparticles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through key hydrogen bonds . This inhibition can disrupt various cellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Thiazolo[4,5-b]pyridine Derivatives

  • 5-Hydroxy-thiazolo[4,5-b]pyridine (): This analog features a hydroxyl group at position 5 instead of a methyl group. The hydroxyl group enables acylation reactions with chloroacetyl chloride or aromatic acyl chlorides to generate carboxylate derivatives (e.g., compounds 9–14).
  • Anticancer Thiazolo[4,5-b]pyridine Derivatives (): Compounds 9b, 9e, and 9f, synthesized from hydrazonoyl halides, demonstrated potent anticancer activity against the MCF-7 breast cancer cell line, with IC₅₀ values comparable to doxorubicin. These derivatives lack the difluoromethyl and methyl substituents of the target compound, instead incorporating pyrano[2,3-d]thiazole or dihydrothiazolo[4,5-b]pyridine moieties. Their activity highlights the importance of the thiazolo[4,5-b]pyridine core in oncology applications .

Thiazolo[4,5-d]pyrimidine Analogs ():

Derivatives such as compound 19 and 20 feature a thiazolo[4,5-d]pyrimidine core fused with coumarin or chromenone systems. These compounds are synthesized via microwave-assisted or conventional methods using benzaldehyde and thiourea. The altered ring fusion (position "d" vs.

Solubility and Reactivity

  • 5-Hydroxy-thiazolo[4,5-b]pyridine :
    High solubility in DMF and DMSO makes it suitable for solution-phase reactions, whereas the target compound’s lipophilic substituents may favor solid-phase synthesis or lipid-based delivery systems .

Anticancer Activity

  • Compounds 9b, 9e, and 9f () showed efficacy against MCF-7 cells using the SRB assay, a robust method for cytotoxicity screening .

Research Implications and Gaps

  • Synthetic Utility : The target compound’s chloro and difluoromethyl groups may facilitate further functionalization via cross-coupling reactions, offering advantages over hydroxyl-containing analogs .
  • Comparative Studies : Direct comparisons of solubility, stability, and target binding between fluorine-containing and hydroxyl/methyl analogs would clarify structure-activity relationships.

Biological Activity

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-inflammatory and antimicrobial properties, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine structure, with specific substitutions including a chlorine atom and a difluoromethyl group. These functional groups significantly influence its chemical properties and biological interactions.

Property Details
Molecular Formula C8H6ClF2N2S
Molecular Weight 236.66 g/mol
Structural Features Thiazole and pyridine rings; halogenated groups

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Notably, studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

In vitro assays have reported the following IC50 values for related compounds:

Compound IC50 (μmol) Standard Drug IC50 (μmol)
This compoundNot specifiedCelecoxib0.04 ± 0.01

This suggests that the compound's unique substitution pattern may enhance its selectivity and potency against COX-2 compared to other derivatives.

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial potential of thiazolo-pyridine derivatives. The presence of the difluoromethyl group is believed to enhance lipophilicity and hydrogen bonding capabilities, potentially improving interactions with microbial targets.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of halogenated groups significantly affects the biological activity of thiazolo-pyridine derivatives. The difluoromethyl group enhances binding affinity to target proteins or enzymes compared to non-fluorinated analogs.

Key Findings from SAR Studies

  • Halogen Substituents : The presence of halogens increases lipophilicity and may lead to improved bioavailability.
  • Methyl Substituents : Methyl groups can influence conformational flexibility, allowing for optimal interactions within enzyme active sites.
  • Comparative Analysis : Other structurally similar compounds were evaluated for their biological activity to establish a baseline for comparison.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving thiazole and pyridine derivatives. Common synthetic routes include:

  • Nucleophilic Substitution Reactions : Utilizing chlorinated precursors.
  • Condensation Reactions : Combining thiazole derivatives with pyridine substrates under acidic or basic conditions.

Case Studies

Recent studies have provided insights into the pharmacological potential of this compound:

  • A study demonstrated that derivatives showed strong anti-inflammatory effects in carrageenan-induced paw edema models in rats.
  • Another investigation reported enhanced COX-2 inhibition compared to traditional anti-inflammatory drugs such as indomethacin.

Q & A

Q. Basic: What synthetic strategies are recommended for optimizing the synthesis of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine?

Answer:
Key steps include:

  • Catalytic Cross-Coupling : Use palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 7-position .
  • Cyclization Protocols : Employ Friedländer or Thorpe-Ziegler cyclization to construct the fused thiazolo-pyridine scaffold .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .
  • Yield Optimization : Adjust reaction temperature (e.g., 80°C for borane-mediated reductions) and stoichiometric ratios (e.g., 4.0 equiv methylboronic acid) .

Q. Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl at C5, chloro at C2) .
  • X-Ray Crystallography : Resolve ambiguities in fused-ring geometry and substituent orientation .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O, C=N) via characteristic stretches .

Q. Advanced: How do substituents at C2, C5, and C7 influence biological activity in SAR studies?

Answer:

  • C2 Chlorine : Enhances electrophilicity, improving kinase (e.g., c-KIT) binding affinity .
  • C5 Methyl : Increases lipophilicity (LogP ~2.28) but reduces water solubility (49 mg/L); balancing these is critical for bioavailability .
  • C7 Difluoromethyl : Improves metabolic stability compared to bromine or trifluoromethyl groups, as shown in in vitro microsomal assays .
    Data Table :
SubstituentLogPWater Solubility (mg/L)Kinase IC50 (nM)
-Cl2.284912.5
-Br2.883818.7
-CF2H1.591738.3

Q. Advanced: What methodologies resolve contradictions in biological activity between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS to detect inactive/degraded metabolites in vivo .
  • Dose Optimization : Adjust application rates (e.g., 50–150 g/ha in herbicide studies) to balance efficacy and toxicity .

Q. Advanced: How can computational modeling predict target binding mechanisms?

Answer:

  • Molecular Docking : Simulate interactions with ATP-binding pockets of kinases (e.g., c-KIT) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize candidates .

Q. Advanced: What novel synthetic routes address scalability challenges?

Answer:

  • Domino Reactions : Combine SNAr and cyclization steps in one pot to reduce intermediates .
  • Solid-Phase Synthesis : Use resin-bound intermediates for high-throughput diversification .
  • Non-Metallic Catalysts : B(C6F5)3-mediated reductions minimize metal contamination in APIs .

Q. Basic: How is stability assessed under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH Profiling : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions .

Q. Advanced: What in vitro assays evaluate anticancer potential?

Answer:

  • MTT Assays : Screen cytotoxicity against HeLa or MCF-7 cell lines (IC50 <10 µM indicates promise) .
  • Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of c-KIT or EGFR .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence-based assays .

Q. Basic: How do structural modifications (e.g., dihydrothiazolo derivatives) alter physicochemical properties?

Answer:

  • Dihydrothiazolo Ring : Reduces LogP (1.59 vs. 2.28) and increases solubility (173 mg/L) but may lower target affinity .
  • Acyl Substitution : Introduce amides (e.g., 16a–f) to enhance hydrogen bonding with targets .

Q. Advanced: What strategies mitigate thiazole ring cleavage during hydrogenation?

Answer:

  • Catalyst Screening : Use B(C6F5)3 instead of Pd/C to suppress disulfide byproduct formation .
  • Temperature Control : Lower reaction temps (45°C) minimize decomposition .
  • Post-Reaction Quenching : Add formic acid to cleave borane adducts without side reactions .

Properties

CAS No.

2901085-13-8

Molecular Formula

C8H5ClF2N2S

Molecular Weight

234.65 g/mol

IUPAC Name

2-chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C8H5ClF2N2S/c1-3-2-4(6(10)11)5-7(12-3)13-8(9)14-5/h2,6H,1H3

InChI Key

RTIHOOCVWCAKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.